(4-Bromo-5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol
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Overview
Description
(4-Bromo-5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a bromine atom at position 4, a methoxy group at position 5, and a methyl group at position 1, with a methanol group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-1-methyl-3-pyrazolecarboxylate.
Reaction with Methanol: The 4-bromo-1-methyl-3-pyrazolecarboxylate is then reacted with methanol under controlled conditions to introduce the methoxy group at position 5.
Reduction: The ester group is reduced to the corresponding alcohol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major product is the hydrogenated pyrazole derivative.
Substitution: The major products are various substituted pyrazole derivatives.
Scientific Research Applications
(4-Bromo-5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (4-Bromo-5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and bromine groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol
- (4-Bromo-1-methyl-3-pyrazolyl)methanol
- (4-Bromo-5-methoxy-1H-pyrazol-3-yl)methanol
Uniqueness
(4-Bromo-5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is unique due to the presence of both a bromine atom and a methoxy group on the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-bromo-5-methoxy-1-methylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O2/c1-9-6(11-2)5(7)4(3-10)8-9/h10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQFNEJNDMEPAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CO)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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